molecular formula C19H26O6 B1139987 Benzyl 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranoside CAS No. 20689-02-5

Benzyl 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranoside

Cat. No.: B1139987
CAS No.: 20689-02-5
M. Wt: 350.4 g/mol
InChI Key: FDOXFJBHCHWEOL-AEFXTWNNSA-N
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Description

Benzyl 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranoside, also known as this compound, is a useful research compound. Its molecular formula is C19H26O6 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antibiotic Synthesis : It was used as a precursor in the synthesis of the antibiotic 1,5-dideoxy-1,5-imino-d-mannitol (Broxterman et al., 1988).

  • Anti-inflammatory and Analgesic Activities : In medicinal chemistry, benzyl 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranoside-based compounds demonstrated significant anti-inflammatory and analgesic activities (El-Nezhawy et al., 2009).

  • Synthesis of C-disaccharides : It was used in the coupling reaction for the synthesis of C-disaccharides, demonstrating its role in carbohydrate chemistry (Dondoni et al., 1996).

  • Development of Pyrazofurins : Its derivatives were employed in the synthesis of pyrazofurins, which are compounds with potential antiviral and antitumor activities (Herrera & Baelo, 1985).

  • Oligonucleotide Synthesis : A derivative of this compound was used to create a new universal solid support for oligonucleotide synthesis, highlighting its utility in nucleic acid chemistry (Azhayev, 1999).

  • Preparation of Phosphinyl Derivatives : It was utilized in the preparation of phosphinyl derivatives of D-mannopyranose and L-gulopyranose, showcasing its importance in the synthesis of organophosphorus compounds (Hanaya & Yamamoto, 2002).

  • Pesticidal and Fungicidal Activities : Triorganostannylmethyl derivatives of this compound were explored for their pesticidal and fungicidal activities (McDonough et al., 1989).

  • Nucleophilic Displacement Reactions : Its role in nucleophilic displacement reactions in carbohydrates was studied, further illustrating its chemical versatility (Brimacombe et al., 1969).

  • Glycosidase Inhibitor Synthesis : It was used in the synthesis of glycosidase inhibitors, which are important in the development of therapeutic agents (Buchanan et al., 1990).

  • Preparation of Unsaturated Nucleosides : Its derivatives were used in the preparation of unsaturated hexofuranosyl nucleosides, which are of interest in the field of nucleoside analogues (Lerner, 1975).

Mechanism of Action

Target of Action

Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside is primarily used in the biomedical industry . .

Mode of Action

It is known to be used in the synthesis of novel drugs , suggesting that it may interact with various biological targets to exert its effects.

Biochemical Pathways

As a constituent in the synthesis of diverse pharmaceuticals and therapeutic interventions , it likely influences multiple biochemical pathways.

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability.

Result of Action

Given its role in drug synthesis , it likely contributes to the therapeutic effects of these drugs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside. For instance, it is recommended to store the compound at -20° C to maintain its stability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzyl 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranoside are not well-documented in the literature. It is known that this compound is a monosaccharide and can be used to synthesize sugar

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is known that this compound can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose and, carbanucleoside enantiomers

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranoside involves the protection of the hydroxyl groups on the mannose ring followed by benzyl protection of the anomeric carbon. The isopropylidene group is then introduced to the remaining hydroxyl groups. The benzyl group is then removed and the isopropylidene groups are deprotected to yield the final product.", "Starting Materials": [ "D-mannose", "Isopropylidene glycerol", "Benzyl chloride", "Sodium hydride", "Methanol", "Acetic anhydride", "Pyridine", "Methanesulfonic acid" ], "Reaction": [ "Protection of hydroxyl groups on mannose ring using isopropylidene glycerol and methanesulfonic acid", "Benzyl protection of anomeric carbon using benzyl chloride and sodium hydride", "Introduction of isopropylidene group to remaining hydroxyl groups using acetic anhydride and pyridine", "Removal of benzyl group using hydrogenation with palladium on carbon catalyst", "Deprotection of isopropylidene groups using methanesulfonic acid" ] }

CAS No.

20689-02-5

Molecular Formula

C19H26O6

Molecular Weight

350.4 g/mol

IUPAC Name

(3aR,4S,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole

InChI

InChI=1S/C19H26O6/c1-18(2)21-11-13(23-18)14-15-16(25-19(3,4)24-15)17(22-14)20-10-12-8-6-5-7-9-12/h5-9,13-17H,10-11H2,1-4H3/t13?,14-,15?,16-,17+/m1/s1

InChI Key

FDOXFJBHCHWEOL-AEFXTWNNSA-N

Isomeric SMILES

CC1(OCC(O1)[C@@H]2C3[C@H]([C@H](O2)OCC4=CC=CC=C4)OC(O3)(C)C)C

SMILES

CC1(OCC(O1)C2C3C(C(O2)OCC4=CC=CC=C4)OC(O3)(C)C)C

Canonical SMILES

CC1(OCC(O1)C2C3C(C(O2)OCC4=CC=CC=C4)OC(O3)(C)C)C

Synonyms

Phenylmethyl 2,3:5,6-bis-O-(1-methylethylidene)-α-D-mannofuranoside; 

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of synthesizing compounds like 5-amino-5-deoxy-D-mannopyranose and 1,5-dideoxy-1,5-imino-D-mannitol from Benzyl 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranoside?

A1: The research aimed to synthesize compounds that could inhibit α- and β-D-mannosidases. These enzymes are involved in various biological processes, and their dysregulation can lead to several diseases. By synthesizing inhibitors like 5-amino-5-deoxy-D-mannopyranose and 1,5-dideoxy-1,5-imino-D-mannitol from a readily available starting material like Benzyl 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranoside, the researchers aimed to develop potential tools for studying these enzymes and their roles in disease. []

Q2: How potent are the synthesized mannose derivatives as inhibitors of α- and β-D-mannosidases compared to D-mannose?

A2: The synthesized 5-amino-5-deoxy-D-mannopyranose exhibited significantly stronger inhibition of α- and β-D-mannosidases compared to D-mannose, with Ki values ranging from 1.2 to 20 μM, representing a 100-10,000 fold increase in potency. This indicates that the structural modifications introduced during the synthesis significantly enhanced the inhibitory activity against these enzymes. []

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